

4-(4-Fluorobenzyl)piperidine hydrochloride chemical properties

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Compound of Interest

Compound Name: 4-(4-Fluorobenzyl)piperidine hydrochloride

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An In-Depth Technical Guide to **4-(4-Fluorobenzyl)piperidine Hydrochloride**

Authored by: A Senior Application Scientist Introduction

4-(4-Fluorobenzyl)piperidine hydrochloride is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. Characterized by a piperidine core, a six-membered saturated nitrogen-containing ring, linked to a 4-fluorobenzyl group, this compound serves as a versatile scaffold for the synthesis of complex bioactive molecules.^{[1][2]} Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its handling and application in various synthetic protocols.^[1]

The strategic incorporation of a fluorine atom on the benzyl ring is a key feature. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, without introducing significant steric hindrance.^[1] This guide provides an in-depth examination of the core chemical properties, synthesis, characterization, and applications of **4-(4-Fluorobenzyl)piperidine hydrochloride**, offering critical insights for researchers and professionals in drug discovery and development.

Physicochemical and Structural Properties

The molecular architecture of **4-(4-Fluorobenzyl)piperidine hydrochloride** dictates its behavior in both chemical reactions and biological systems. The piperidine ring provides a basic nitrogen center and a flexible conformational structure, while the fluorobenzyl group introduces aromaticity and enhanced lipophilicity.^{[1][2]}

Core Data Summary

Property	Value	Source(s)
CAS Number	193357-52-7	[2][3]
Molecular Formula	C ₁₂ H ₁₆ FN·HCl (or C ₁₂ H ₁₇ CIFN)	[1][2][3]
Molecular Weight	229.72 g/mol	[2][3]
Appearance	Off-white to white solid	[2][4]
Purity	≥97% (Typical)	[3][5]
Solubility	Soluble in water	[1]
Storage Conditions	Store at 0-8°C, keep container tightly closed	[2][6]

Structural Impact on Functionality:

- **Piperidine Moiety:** As a secondary amine, the nitrogen in the piperidine ring is basic and serves as the primary site for protonation to form the hydrochloride salt. This feature is crucial for its role as a reactant in nucleophilic substitution and reductive amination reactions.
- **Fluorobenzyl Group:** The presence of this group significantly influences the compound's interaction with biological targets. The ketone in the related compound, 4-(4-fluorobenzoyl)piperidine HCl, enables stronger dipole interactions, whereas the benzyl group in 4-(4-fluorobenzyl)piperidine HCl primarily contributes to hydrophobic effects.^[7] This distinction is fundamental in structure-activity relationship (SAR) studies for optimizing ligand-receptor binding.

Synthesis and Purification

The synthesis of **4-(4-Fluorobenzyl)piperidine hydrochloride** is typically achieved through a robust nucleophilic substitution reaction, followed by conversion to its hydrochloride salt. This

process is designed for efficiency and scalability, which are critical for its use as a pharmaceutical intermediate.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a common and reliable method for preparing the target compound.

Step 1: N-Alkylation of Piperidine

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), and a suitable base such as potassium carbonate (K_2CO_3) (1.5 eq).
- **Solvent:** Add a polar aprotic solvent like acetonitrile (ACN) to the flask.
- **Reaction:** Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
 - **Causality Insight:** Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an effective solvent as it readily dissolves the reactants and is relatively inert under these conditions.

Step 2: Work-up and Isolation of the Free Base

- **Cooling:** Once the reaction is complete, cool the mixture to room temperature.
- **Filtration:** Filter the solid K_2CO_3 and potassium chloride byproduct.
- **Concentration:** Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-fluorobenzyl)piperidine free base as an oil.

Step 3: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the crude free base in a suitable solvent, such as diethyl ether or isopropanol.
- Acidification: Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.[8]
- Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
- Purification: Collect the solid product by filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum.[8] For higher purity, the salt can be recrystallized from a solvent system like isopropanol.[8]

Synthetic Workflow Diagram



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Caption: Synthetic pathway for 4-(4-Fluorobenzyl)piperidine HCl.

Analytical Characterization

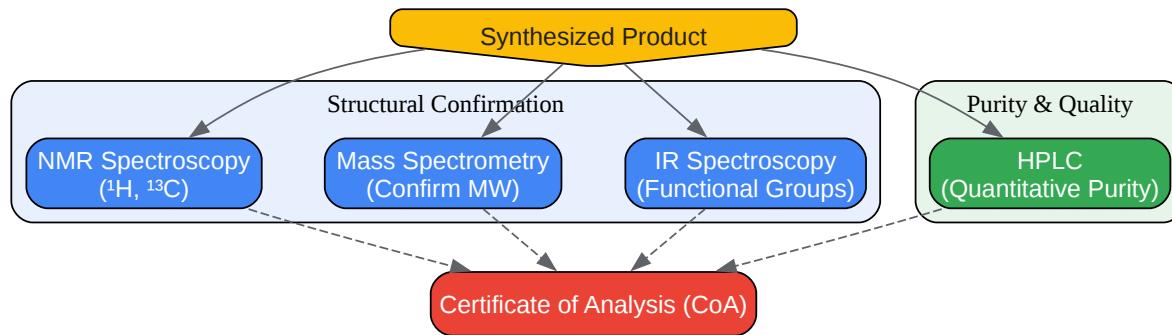
To ensure the identity, purity, and quality of **4-(4-Fluorobenzyl)piperidine hydrochloride**, a suite of analytical techniques is employed. Each method provides unique structural information, and together they create a comprehensive profile of the compound.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms. For this molecule, characteristic signals would include:
 - Aromatic protons on the fluorobenzyl ring (typically in the δ 7.0-7.4 ppm region), showing splitting patterns consistent with a 1,4-disubstituted benzene ring.

- Protons on the piperidine ring, which would appear as broad multiplets in the δ 1.5-3.5 ppm range.
- The benzylic methylene (-CH₂-) protons, appearing as a singlet or doublet around δ 3.5-4.0 ppm.
- A broad singlet for the N-H proton of the piperidinium ion, which can be exchangeable with D₂O.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms. Key signals would include:
 - Aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.
 - Piperidine ring carbons, typically found in the δ 25-55 ppm region.
 - The benzylic methylene carbon signal around δ 60-65 ppm.
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. In ESI+ mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 196.1, reflecting the loss of the HCl salt.
- IR (Infrared Spectroscopy): IR spectroscopy identifies functional groups. Key vibrational bands include:
 - A broad absorption in the 2500-3000 cm⁻¹ range, characteristic of the N-H stretch in an amine salt.
 - C-H stretching vibrations (aliphatic and aromatic) around 2850-3100 cm⁻¹.
 - Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.
 - A strong C-F stretching band, typically observed in the 1200-1250 cm⁻¹ region.

Analytical Validation Workflow



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Caption: Comprehensive analytical workflow for compound validation.

Applications in Research and Drug Development

4-(4-Fluorobenzyl)piperidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating them. Its utility spans multiple therapeutic areas, primarily centered on central nervous system (CNS) disorders.

- **Intermediate for Neurological Disorder Therapeutics:** The compound is a key intermediate in the synthesis of drugs targeting neurological conditions.^[2] It is particularly valuable in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety.^[2]
- **Scaffold for SAR Studies:** In drug design, exploring the structure-activity relationship (SAR) is paramount. This compound provides a reliable scaffold for synthesizing a library of analogues where other parts of the molecule can be systematically modified.^[9] This allows researchers to fine-tune pharmacological properties to enhance efficacy and minimize side effects.
- **Neurotransmitter System Research:** Derivatives of 4-(4-fluorobenzyl)piperidine are used in neuroscience to investigate the modulation of neurotransmitter systems, helping to elucidate the mechanisms behind conditions like depression and anxiety.^[2]

Safety, Handling, and Storage

Proper handling of **4-(4-Fluorobenzyl)piperidine hydrochloride** is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate precautions.

Key Safety Information

- Hazard Statements:
 - Causes skin irritation (H315).[10][11]
 - Causes serious eye irritation (H319).[10][11]
 - May cause respiratory irritation (H335).[10][11]
 - Harmful if swallowed (H302).[4]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area or under a chemical fume hood.[6][10] Avoid breathing dust.[6][11] Avoid contact with skin, eyes, and clothing.[12]
 - Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12] If exposure limits are exceeded, a full-face respirator may be necessary.[10][12]
 - First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][11]
 - Skin: Wash off immediately with soap and plenty of water.[6][11] If irritation persists, seek medical advice.[6]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and consult a doctor.[6][10]
- Storage and Disposal:

- Storage: Store in a cool, well-ventilated place, preferably refrigerated (0-8°C).[2][6] Keep the container tightly closed.[6][10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][10]

Conclusion

4-(4-Fluorobenzyl)piperidine hydrochloride is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthetic routes, and versatile chemical nature make it an invaluable tool in the creation of novel therapeutics, particularly for neurological disorders. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound to advance the frontiers of pharmaceutical science.

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